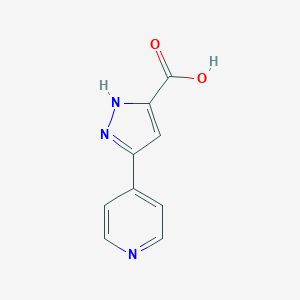

5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-pyridin-4-yl-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)8-5-7(11-12-8)6-1-3-10-4-2-6/h1-5H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHKNKTBPYNCTGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NNC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390256 | |

| Record name | 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197775-45-4 | |

| Record name | 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid pyrazole core, coupled with the hydrogen bonding capabilities of the carboxylic acid and the pyridine nitrogen, makes it an attractive scaffold for the design of inhibitors targeting a variety of enzymes, particularly protein kinases. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a summary of the biological activities of structurally related compounds, highlighting its potential as a kinase inhibitor.

Chemical Properties

This compound is a solid organic compound with the following key identifiers:

| Property | Value |

| IUPAC Name | 5-(Pyridin-4-yl)-1H-pyrazole-3-carboxylic acid |

| Molecular Formula | C₉H₇N₃O₂ |

| Molecular Weight | 189.17 g/mol |

| CAS Number | 197775-45-4 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF |

Synthesis

The synthesis of this compound is typically achieved through a two-step process involving the initial formation of a 1,3-diketone precursor, followed by a cyclocondensation reaction with hydrazine and subsequent hydrolysis.

Experimental Protocol: Synthesis of Ethyl 4-(pyridin-4-yl)-2,4-dioxobutanoate (Precursor)

This procedure outlines the Claisen condensation reaction to form the key 1,3-diketone intermediate.

Materials:

-

Ethyl isonicotinate

-

Ethyl acetate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

-

To this solution, add ethyl isonicotinate (1.0 equivalent) and ethyl acetate (1.2 equivalents) dropwise at 0 °C with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a calculated amount of hydrochloric acid.

-

Remove the ethanol under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Evaporate the solvent to yield the crude ethyl 4-(pyridin-4-yl)-2,4-dioxobutanoate, which can be purified by column chromatography on silica gel.

Experimental Protocol: Synthesis of this compound

This procedure details the cyclization of the 1,3-diketone with hydrazine hydrate followed by saponification.

Materials:

-

Ethyl 4-(pyridin-4-yl)-2,4-dioxobutanoate

-

Hydrazine hydrate

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Water

Procedure:

-

Dissolve ethyl 4-(pyridin-4-yl)-2,4-dioxobutanoate (1.0 equivalent) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux for 3-5 hours.

-

Monitor the formation of the pyrazole ester intermediate by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add a solution of sodium hydroxide (2.5 equivalents) in water to the reaction mixture.

-

Heat the mixture to reflux for an additional 2-4 hours to facilitate the hydrolysis of the ester.

-

After cooling, carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 4-5, which will cause the product to precipitate.

-

Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Synthesis Workflow

Biological Activity and Potential Applications

While specific biological data for this compound is not extensively published, the pyrazole scaffold is a well-established pharmacophore in numerous kinase inhibitors. Structurally similar compounds have demonstrated significant inhibitory activity against several important kinase targets.

Kinase Inhibitory Potential

The pyridinyl-pyrazole core is a common motif in inhibitors of various kinase families, including c-Jun N-terminal kinases (JNK), p38 mitogen-activated protein kinases (MAPK), and cyclin-dependent kinases (CDK).[1][2] These kinases are crucial regulators of cell signaling pathways involved in inflammation, cell proliferation, and apoptosis, making them attractive targets for therapeutic intervention in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.

The inhibitory activity of several pyrazole derivatives with a pyridinyl substituent against key kinases is summarized below. It is important to note that these are structurally related compounds, and the activity of this compound itself would require experimental validation.

| Compound/Scaffold | Target Kinase | IC₅₀ (nM) | Reference |

| 4-(Pyrazol-3-yl)-pyridine derivative | JNK3 | 160 | [1] |

| Pyrazole urea derivative (BIRB 796) | p38 MAPK | - | [3] |

| Di-amino pyrazole derivative (CAN508) | CDK2 | 350 | [2] |

| 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole | JNK3 | 227 | [4] |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | CDK2 | 5 (Kᵢ) | [5] |

IC₅₀ is the half-maximal inhibitory concentration. Kᵢ is the inhibition constant.

Potential Signaling Pathway Involvement

Given the inhibitory profile of related compounds, this compound is hypothesized to potentially modulate one or more of the following key signaling pathways:

-

JNK Signaling Pathway: JNKs are activated by stress stimuli and play a role in apoptosis and inflammation. Inhibition of JNK3 is a therapeutic strategy for neurodegenerative diseases.[4]

-

p38 MAPK Signaling Pathway: This pathway is activated by cellular stress and inflammatory cytokines and is a key target in inflammatory diseases.

-

CDK Signaling Pathway: CDKs regulate the cell cycle, and their inhibition is a major focus in cancer therapy.[6]

The following diagram illustrates the general principle of how a small molecule inhibitor like a pyrazole derivative might interrupt a kinase signaling cascade.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in drug discovery, particularly in the development of kinase inhibitors. The synthetic route is accessible through established chemical transformations. While direct biological data for this specific molecule is limited, the prevalence of the pyridinyl-pyrazole scaffold in known kinase inhibitors strongly suggests its potential for biological activity. Further investigation into its inhibitory profile against a panel of kinases is warranted to fully elucidate its therapeutic potential. This guide provides a foundational resource for researchers interested in utilizing this compound in their drug development programs.

References

- 1. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1 H- pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, which incorporates both a pyrazole and a pyridine ring, makes it a versatile scaffold for the development of novel therapeutic agents. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and known biological activities of this compound, intended to serve as a valuable resource for researchers in the field.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyrazole ring substituted with a pyridin-4-yl group at the 5-position and a carboxylic acid group at the 3-position.

Structure:

Physicochemical Properties

A summary of the available physicochemical properties for this compound is presented in the table below. It is important to note that some of these values are predicted and await experimental verification.

| Property | Value | Source |

| Molecular Formula | C₉H₇N₃O₂ | PubChem[1] |

| Molecular Weight | 189.17 g/mol | PubChem[1] |

| Monoisotopic Mass | 189.05383 Da | PubChem[1] |

| Melting Point | >300 °C (for 5-pyridin-3-yl isomer) | ChemicalBook[2] |

| Boiling Point (Predicted) | 541.4 ± 40.0 °C | ChemicalBook[2] |

| pKa (Predicted) | 3.56 ± 0.10 | ChemicalBook[2] |

| XlogP (Predicted) | 0.7 | PubChem[1] |

| Appearance | White to off-white solid (for 5-pyridin-3-yl isomer) | ChemicalBook[2] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C (for 5-pyridin-3-yl isomer) | ChemicalBook[2] |

Spectroscopic Data

Synthesis

While a specific, detailed protocol for the synthesis of this compound is not widely published, general methods for the synthesis of 5-aryl-1H-pyrazole-3-carboxylic acids are well-established. A common approach involves the condensation of a β-dicarbonyl compound with hydrazine, followed by oxidation or other functional group manipulations.

One potential synthetic route, based on established methodologies for similar compounds, is outlined below. This should be considered a general guideline and may require optimization.

Experimental Protocol (General)

A general procedure adapted from the synthesis of similar pyrazole carboxylic acids involves the following steps[3][4][5][6][7][8][9]:

-

Synthesis of the β-diketoester: An appropriate aryl ketone (in this case, 4-acetylpyridine) is reacted with diethyl oxalate in the presence of a base such as sodium ethoxide in a suitable solvent like ethanol. This Claisen condensation reaction yields the corresponding aryl-substituted 1,3-diketoester.

-

Cyclization to form the pyrazole ring: The resulting diketoester is then reacted with hydrazine hydrate in a solvent such as ethanol or acetic acid. This cyclization reaction forms the pyrazole ring, yielding the ethyl or methyl ester of this compound.

-

Hydrolysis to the carboxylic acid: The final step involves the hydrolysis of the ester to the carboxylic acid. This is typically achieved by heating the ester with an aqueous base, such as sodium hydroxide, followed by acidification with a mineral acid, such as hydrochloric acid, to precipitate the desired carboxylic acid.

Purification of the final product is typically achieved by recrystallization from a suitable solvent.

Biological Activity and Potential Applications

Pyrazole derivatives are a well-known class of compounds with a broad spectrum of biological activities. While specific studies on this compound are limited, the known activities of related compounds suggest its potential in several therapeutic areas.

Anti-inflammatory Activity

Many pyrazole-containing compounds are potent anti-inflammatory agents, with some, like celecoxib, being clinically approved drugs. The primary mechanism of their anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[10][11][12] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.

Experimental Protocol: COX Inhibition Assay (General)

A common method to assess COX inhibitory activity is to measure the production of prostaglandins, such as PGE₂, from arachidonic acid in the presence and absence of the test compound. This can be done using commercially available enzyme immunoassay (EIA) kits.

-

Enzyme and Compound Preparation: Purified COX-1 and COX-2 enzymes are prepared. The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted.

-

Reaction Incubation: The reaction mixture, containing the enzyme, a heme cofactor, and the test compound or vehicle control, is pre-incubated. The reaction is initiated by the addition of arachidonic acid.

-

Prostaglandin Quantification: After a set incubation period, the reaction is stopped, and the amount of PGE₂ produced is quantified using a competitive EIA.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) is determined.

Antibacterial Activity

Several pyrazole derivatives have demonstrated promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[4][6][13][14][15][16][17][18] The proposed mechanisms of action for antibacterial pyrazoles are varied and can include the inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.[13] Other potential mechanisms include disruption of the bacterial cell wall or interference with other metabolic pathways.

Experimental Protocol: Bacterial Growth Inhibition Assay (Broth Microdilution)

The minimum inhibitory concentration (MIC) is a standard measure of the antibacterial potency of a compound.

-

Bacterial Culture Preparation: A standardized inoculum of the test bacteria is prepared in a suitable growth medium (e.g., Mueller-Hinton broth).

-

Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate.

-

Inoculation and Incubation: The bacterial inoculum is added to each well of the microtiter plate containing the diluted compound. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

This compound represents a promising scaffold for the development of new therapeutic agents, particularly in the areas of inflammation and infectious diseases. Its structural features suggest the potential for potent and selective biological activity. This technical guide has summarized the currently available information on its structure, properties, synthesis, and potential biological activities. Further research is warranted to fully elucidate the physicochemical properties, optimize the synthetic route, and comprehensively evaluate the pharmacological profile and mechanisms of action of this intriguing molecule. The detailed experimental protocols provided for key assays should facilitate further investigation by researchers in the field.

References

- 1. PubChemLite - 5-(pyridin-4-yl)-1h-pyrazole-3-carboxylic acid (C9H7N3O2) [pubchemlite.lcsb.uni.lu]

- 2. 5-PYRIDIN-3-YL-1H-PYRAZOLE-3-CARBOXYLIC ACID | 374064-01-4 [amp.chemicalbook.com]

- 3. Regioselective Synthesis of 5- and 3-Hydroxy- N-Aryl-1 H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid [mdpi.com]

- 9. 1H-Pyrazole-3-carboxylic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 10. 5-methyl-1H-pyrazole-3-carboxylic acid | C5H6N2O2 | CID 9822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]

- 15. jocpr.com [jocpr.com]

- 16. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents - PMC [pmc.ncbi.nlm.nih.gov]

5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid CAS number and PubChem

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid, a heterocyclic building block with significant potential in pharmaceutical and agrochemical research. Its structural features make it a valuable intermediate for synthesizing novel bioactive molecules.

Core Compound Identification

Physicochemical and Logistical Data

The quantitative data for this compound is summarized in the table below. This information is crucial for experimental design, storage, and handling.

| Property | Value | Source |

| Molecular Formula | C₉H₇N₃O₂ | [1] |

| Molecular Weight | 189.17 g/mol | [1] |

| Appearance | Off-white Powder | [1] |

| Purity | ≥ 95% (by NMR) | [1] |

| Storage Conditions | 0 – 8 °C | [1] |

| MDL Number | MFCD05170032 | [1] |

Biological Significance and Applications

Pyrazole derivatives are a well-established class of compounds with a broad spectrum of biological activities. Research has demonstrated their potential as anti-inflammatory, analgesic, antibacterial, and anticancer agents.[1] Specifically, 5-Aryl-1H-pyrazole-3-carboxylic acids have been investigated as selective inhibitors of human carbonic anhydrase (CA) isoforms IX and XII, which are implicated in tumorigenesis.[2] This inhibitory action highlights the therapeutic potential of this molecular scaffold.

The general mechanism for such activity often involves the compound binding to the active site of a target enzyme, thereby blocking its catalytic function. This interruption of a key biological pathway can lead to a therapeutic effect.

Caption: Conceptual diagram of enzyme inhibition by a pyrazole-based compound.

Experimental Protocols

The following is a representative protocol for the synthesis of 5-aryl-1H-pyrazole-3-carboxylic acids, adapted for the specific synthesis of the title compound.[2] The key reaction is the cyclization of a 1,3-dicarbonyl compound with hydrazine.

Synthesis of this compound

Starting Material: 4-(Pyridin-4-yl)-2,4-dioxobutanoic acid.

Reagents & Equipment:

-

4-(Pyridin-4-yl)-2,4-dioxobutanoic acid

-

Hydrazine monohydrate (N₂H₄·H₂O)

-

Glacial acetic acid

-

50 mL round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) apparatus

-

Deionized water

Procedure:

-

Dissolve the starting material, 4-(pyridin-4-yl)-2,4-dioxobutanoic acid, in 20 mL of glacial acetic acid within a 50 mL round-bottom flask equipped with a magnetic stirrer.

-

While stirring the solution, add hydrazine monohydrate (approximately 3 molar equivalents) dropwise. A color change in the solution may be observed.

-

Monitor the progress of the reaction using TLC until the starting material is consumed.

-

Upon completion, pour the reaction mixture into 50 mL of deionized water.

-

Stir the resulting aqueous mixture overnight to facilitate the precipitation of the product.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with water and dry under vacuum to yield this compound.

Caption: General workflow for the synthesis of the title compound.

References

The Discovery and Significance of Pyrazole-Based Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold has emerged as a "privileged structure" in medicinal chemistry, particularly in the design of protein kinase inhibitors.[1][2] Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][3] The synthetic accessibility and versatile nature of the pyrazole ring have allowed for the development of a multitude of potent and selective kinase inhibitors, with several achieving FDA approval and becoming mainstays in clinical practice.[1][3] This technical guide provides an in-depth overview of the discovery, significance, experimental evaluation, and key signaling pathways associated with pyrazole-based kinase inhibitors.

The Pyrazole Scaffold: A Privileged Core for Kinase Inhibition

The five-membered aromatic heterocycle of pyrazole offers a unique combination of features that make it an ideal starting point for kinase inhibitor design. Its nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with the hinge region of the kinase ATP-binding pocket.[2] Furthermore, the carbon atoms of the pyrazole ring provide multiple points for substitution, enabling the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties.

Data Presentation: Quantitative Analysis of Pyrazole-Based Kinase Inhibitors

The following tables summarize the inhibitory activities of representative pyrazole-based compounds against various kinases and cancer cell lines. This quantitative data is essential for structure-activity relationship (SAR) studies and for the selection of lead compounds for further development.

Table 1: In Vitro Kinase Inhibitory Activity of Selected Pyrazole-Based Compounds

| Compound | Target Kinase | IC50 (nM) | Ki (nM) | Reference |

| Ruxolitinib | JAK1 | ~3 | - | [4] |

| Ruxolitinib | JAK2 | ~3 | - | [4] |

| Ruxolitinib | JAK3 | ~430 | - | [4] |

| Barasertib (AZD1152) | Aurora B | 0.37 | - | [3] |

| Afuresertib (GSK2110183) | Akt1 | - | 0.08 | [3] |

| Compound 2 | Akt1 | 1.3 | - | [3] |

| Compound 1 | Akt1 | 61 | - | [3] |

| Asciminib (ABL-001) | Bcr-Abl | 0.5 | 0.5-0.8 (Kd) | [3] |

| Asciminib (ABL-001) | Bcr-Abl (T315I) | 25 | - | [3] |

| Compound 10 | Bcr-Abl | 14.2 | - | [3] |

| Tozasertib (VX-680) | Aurora A | - | - | [4] |

| AT9283 | Aurora A/B | ~3 | - | [5] |

| Compound 6 | Aurora A | 160 | - | [3] |

| Compound 17 | Chk2 | 17.9 | - | [3] |

| Compound 3f | JAK1 | 3.4 | - | |

| Compound 3f | JAK2 | 2.2 | - | |

| Compound 3f | JAK3 | 3.5 | - |

Table 2: Cellular Activity of Selected Pyrazole-Based Kinase Inhibitors

| Compound | Cell Line | Cancer Type | IC50/GI50 (µM) | Reference |

| Afuresertib | HCT116 | Colon | 0.95 | [3] |

| Compound 2 | HCT116 | Colon | 0.95 | [3] |

| Compound 1 | HCT116 | Colon | 7.76 | [3] |

| Compound 1 | OVCAR-8 | Ovarian | 9.76 | [3] |

| Compound 6 | HCT116 | Colon | 0.39 | [3] |

| Compound 6 | MCF-7 | Breast | 0.46 | [3] |

| Compound 7 | U937 | Leukemia | 5.106 | [3] |

| Compound 7 | K562 | Leukemia | 5.003 | [3] |

| Compound 7 | A549 | Lung | 0.487 | [3] |

| Compound 7 | LoVo | Colon | 0.789 | [3] |

| Compound 7 | HT29 | Colon | 0.381 | [3] |

| Compound 10 | K562 | Leukemia | 0.27 | [3] |

| Compound 22 | HepG2 | Liver | 0.247 | [3] |

| Compound 22 | Huh7 | Liver | 0.315 | [3] |

| Compound 22 | SNU-475 | Liver | 0.924 | [3] |

| Compound 22 | HCT116 | Colon | 0.209 | [3] |

| Compound 22 | UO-31 | Renal | 0.192 | [3] |

| Compound 24 | HepG2 | Liver | 0.05 | [3] |

| Compound 24 | Huh7 | Liver | 1.93 | [3] |

| Compound 24 | SNU-475 | Liver | 1.68 | [3] |

| Compound 24 | HCT116 | Colon | 1.85 | [3] |

| Compound 25 | HepG2 | Liver | 0.028 | [3] |

| Compound 25 | Huh7 | Liver | 1.83 | [3] |

| Compound 25 | SNU-475 | Liver | 1.70 | [3] |

| Compound 25 | HCT116 | Colon | 0.035 | [3] |

| Compound 25 | UO-31 | Renal | 2.24 | [3] |

| Compound 11b | HEL | Leukemia | 0.35 | |

| Compound 11b | K562 | Leukemia | 0.37 |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation of pyrazole-based kinase inhibitors. The following sections provide methodologies for key assays.

Synthesis of Pyrazole-Based Kinase Inhibitors

A common method for synthesizing the pyrazole core is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6]

Protocol: Synthesis of a Substituted Pyrazole

-

Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent such as ethanol.

-

Addition of Hydrazine: Add the hydrazine derivative (1 equivalent) to the solution. If using a hydrazine salt, add a base (e.g., triethylamine) to neutralize the acid.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat under reflux, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired pyrazole derivative.[7]

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity.[1][8]

Protocol: ADP-Glo™ Kinase Assay [1][8]

-

Kinase Reaction:

-

In a 384-well plate, add 5 µL of the test compound at various concentrations.

-

Add 5 µL of substrate solution and 5 µL of ATP solution.

-

Initiate the reaction by adding 5 µL of the kinase enzyme solution.

-

Incubate for 1 hour at room temperature.

-

-

ATP Depletion:

-

Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

-

ADP to ATP Conversion and Detection:

-

Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.

-

Incubate for 30-60 minutes at room temperature.

-

-

Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to kinase inhibition.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay that assesses cell metabolic activity as an indicator of cell viability and proliferation.[4][9]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole-based inhibitor for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blotting for Target Engagement

Western blotting is used to detect changes in the phosphorylation status of target proteins, providing a direct measure of kinase inhibitor engagement in a cellular context.[10][11]

Protocol: Western Blotting [10][11]

-

Cell Lysis: Treat cells with the pyrazole inhibitor, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific for the phosphorylated target protein overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

-

-

Detection: Add an ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensities to determine the level of protein phosphorylation.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by pyrazole-based kinase inhibitors and a typical experimental workflow for their evaluation.

Conclusion

Pyrazole-based kinase inhibitors represent a significant and expanding class of therapeutic agents. Their desirable physicochemical properties and synthetic tractability have made the pyrazole scaffold a cornerstone of modern medicinal chemistry. The continued exploration of structure-activity relationships, coupled with advanced screening and evaluation methodologies, promises to yield even more potent and selective kinase inhibitors in the future. This technical guide provides a foundational understanding of this important class of molecules, offering researchers and drug development professionals the necessary information to contribute to this exciting field.

References

- 1. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 2. researchgate.net [researchgate.net]

- 3. promega.com [promega.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. promega.com [promega.com]

- 9. broadpharm.com [broadpharm.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

The Pyrazole Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow for versatile interactions with a wide array of biological targets, making it a cornerstone in the development of novel therapeutics.[4] This technical guide provides a comprehensive overview of the pivotal role of pyrazole scaffolds in modern drug discovery, delving into their synthesis, diverse pharmacological applications, and the structure-activity relationships that govern their efficacy. The presence of the pyrazole nucleus in numerous FDA-approved drugs, spanning indications from inflammation and cancer to erectile dysfunction, underscores its profound impact on human health.[2][5]

Physicochemical Properties and Synthesis

The pyrazole ring possesses a unique combination of chemical properties that contribute to its success as a pharmacophore. The two nitrogen atoms—one "pyrrole-like" (N1) and one "pyridine-like" (N2)—allow the scaffold to act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological macromolecules.[3] Furthermore, the aromatic nature of the ring provides metabolic stability, a crucial attribute for any drug candidate.[6]

The synthesis of pyrazole derivatives is well-established, with several versatile methods available to medicinal chemists. The most common approaches include:

-

Cyclocondensation of 1,3-dicarbonyl compounds with hydrazines: This is a classic and widely used method for constructing the pyrazole core.[7][8]

-

Reaction of α,β-unsaturated carbonyl compounds with hydrazines: This method also leads to the formation of the pyrazole ring through a cyclization reaction.[8][9]

-

1,3-dipolar cycloaddition reactions: This approach involves the reaction of a diazo compound with an alkyne, offering a high degree of regioselectivity.[7][10]

These synthetic strategies allow for the introduction of a wide variety of substituents onto the pyrazole ring, enabling the fine-tuning of a compound's pharmacological properties.

Pharmacological Applications of Pyrazole-Containing Drugs

The versatility of the pyrazole scaffold is reflected in the broad spectrum of pharmacological activities exhibited by its derivatives.[10][11] This has led to the development of successful drugs in numerous therapeutic areas.

Anti-inflammatory Agents

Perhaps the most well-known application of the pyrazole scaffold is in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Celecoxib (Celebrex®), a selective cyclooxygenase-2 (COX-2) inhibitor, is a blockbuster drug that prominently features a pyrazole core.[2][12] Its selectivity for COX-2 over COX-1 reduces the gastrointestinal side effects commonly associated with traditional NSAIDs. Other pyrazole-containing anti-inflammatory agents include Lonazolac and the analgesic Difenamizole.[2][12]

Anticancer Agents

In recent years, the pyrazole scaffold has become a critical component in the design of targeted anticancer therapies, particularly kinase inhibitors.[13][14][15] The pyrazole ring often serves as a key pharmacophore that interacts with the hinge region of the kinase ATP-binding site.[3] A significant number of FDA-approved kinase inhibitors incorporate this scaffold, demonstrating its importance in oncology.

Table 1: Prominent FDA-Approved Pyrazole-Containing Kinase Inhibitors

| Drug Name | Target Kinase(s) | Approved Indication(s) |

| Ibrutinib | Bruton's tyrosine kinase (BTK) | Chronic lymphocytic leukemia, Mantle cell lymphoma |

| Ruxolitinib | Janus kinase (JAK) 1/2 | Myelofibrosis, Polycythemia vera |

| Axitinib | VEGF receptors 1, 2, 3 | Advanced renal cell carcinoma |

| Niraparib | Poly (ADP-ribose) polymerase (PARP) | Ovarian, fallopian tube, and peritoneal cancer |

| Baricitinib | Janus kinase (JAK) 1/2 | Rheumatoid arthritis, Alopecia areata |

| Crizotinib | ALK, ROS1, MET | Non-small cell lung cancer |

| Encorafenib | BRAF | Melanoma, Colorectal cancer |

| Erdafitinib | FGFR1, 2, 3, 4 | Urothelial carcinoma |

The anticancer activity of pyrazole derivatives is not limited to kinase inhibition. Some compounds have been shown to induce apoptosis, inhibit tubulin polymerization, and interact with DNA.[13][16]

Other Therapeutic Areas

The therapeutic reach of pyrazole-based drugs extends beyond inflammation and cancer. Other notable examples include:

-

Sildenafil (Viagra®): A phosphodiesterase 5 (PDE5) inhibitor used to treat erectile dysfunction.[1][12]

-

Rimonabant (Acomplia®): A cannabinoid receptor 1 (CB1) antagonist previously used as an anti-obesity drug (later withdrawn due to psychiatric side effects).[2]

-

Lenacapavir: An HIV capsid inhibitor used for the treatment of HIV infection.[1]

-

Riociguat: A soluble guanylate cyclase stimulator for the treatment of pulmonary hypertension.[1]

Experimental Protocols: Synthesis and Biological Evaluation

The development of novel pyrazole-based drug candidates relies on robust synthetic and biological evaluation protocols.

General Synthesis of a 1,3,5-Trisubstituted Pyrazole

A representative protocol for the synthesis of a 1,3,5-trisubstituted pyrazole via the cyclocondensation of a chalcone with hydrazine hydrate.

Materials:

-

α,β-unsaturated ketone (chalcone)

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid (catalyst)

Procedure:

-

Dissolve the chalcone (1 equivalent) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.2 equivalents) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the pyrazoline intermediate.

-

Filter the solid, wash with water, and dry.

-

The pyrazoline can then be oxidized to the corresponding pyrazole using a suitable oxidizing agent (e.g., I2/DMSO, H2O2).

-

Purify the final pyrazole product by recrystallization or column chromatography.

This is a generalized procedure and may require optimization for specific substrates.

In Vitro Kinase Inhibition Assay

A common method to assess the inhibitory activity of a pyrazole derivative against a specific protein kinase.

Materials:

-

Purified recombinant kinase

-

Kinase substrate (peptide or protein)

-

ATP (adenosine triphosphate)

-

Test compound (pyrazole derivative)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a specified time.

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence, fluorescence) using a microplate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.

Signaling Pathways and Logical Relationships

The therapeutic effects of pyrazole-containing drugs are often mediated through their modulation of specific signaling pathways. Graphviz diagrams can be used to visualize these complex biological networks and the logical relationships in structure-activity relationship (SAR) studies.

Caption: A simplified signaling pathway illustrating the mechanism of action of pyrazole-based kinase inhibitors.

Caption: A logical diagram illustrating a typical structure-activity relationship (SAR) workflow for pyrazole derivatives.

Conclusion and Future Perspectives

The pyrazole scaffold has undeniably solidified its position as a privileged structure in modern drug discovery.[1][17] Its synthetic tractability and ability to engage in key interactions with a multitude of biological targets have led to the development of numerous life-changing medications.[4] The continued exploration of pyrazole chemistry, coupled with advances in computational drug design and a deeper understanding of disease biology, will undoubtedly lead to the discovery of novel pyrazole-based therapeutics with enhanced efficacy and safety profiles.[17] As researchers continue to unlock the full potential of this remarkable heterocycle, the pyrazole scaffold is poised to remain at the forefront of medicinal chemistry innovation for years to come.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. eurekaselect.com [eurekaselect.com]

- 12. researchgate.net [researchgate.net]

- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid (GNE-7915)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid, a compound more commonly known in scientific literature as GNE-7915. GNE-7915 is a highly potent, selective, and brain-penetrant small molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease research. This document details the molecular interactions, cellular effects, and in vivo pharmacology of GNE-7915, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Introduction

Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multidomain protein with both kinase and GTPase activity.[1][2] Mutations in the LRRK2 gene are one of the most common genetic causes of both familial and sporadic Parkinson's disease.[1] Pathogenic mutations, such as the common G2019S substitution, lead to hyperactivation of the LRRK2 kinase domain.[3] This has positioned LRRK2 as a prime target for the development of disease-modifying therapies for Parkinson's disease. GNE-7915 has emerged as a critical tool for investigating the therapeutic potential of LRRK2 inhibition.[4] This guide elucidates the intricate details of its mechanism of action.

Mechanism of Action

GNE-7915 functions as a Type I kinase inhibitor, binding to the ATP-binding site of the LRRK2 kinase domain in its active conformation.[5][6] This competitive inhibition prevents the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates.

LRRK2 Signaling Pathway

LRRK2 is a central node in a complex signaling network that modulates intracellular trafficking, cytoskeletal dynamics, and autophagy.[3][7] A primary downstream effect of LRRK2 kinase activity is the phosphorylation of a subset of Rab GTPases, including Rab10 and Rab12.[8][9] The phosphorylation of these Rab proteins influences their function in vesicular transport. By inhibiting LRRK2, GNE-7915 prevents the phosphorylation of these Rab GTPases, thereby modulating these cellular pathways.[8] Furthermore, LRRK2 activity is linked to the phosphorylation of Ser910 and Ser935 on LRRK2 itself, which is crucial for its interaction with 14-3-3 proteins and its cellular localization.[3][10] Inhibition of LRRK2 by compounds like GNE-7915 leads to the dephosphorylation of these sites.[3]

Quantitative Data

The potency and selectivity of GNE-7915 have been extensively characterized through various in vitro and in vivo studies.

| Parameter | Value | Assay Type | Species | Reference |

| Ki | 1 nM | Cell-free kinase assay | Human | [11][12] |

| IC50 | 9 nM | Cell-free kinase assay | Human | [11][12] |

| Cellular IC50 | 18 nM | Cellular pLRRK2 assay | Not Specified | [13] |

| Kinase Selectivity | >50% inhibition of only 1 kinase (TTK) out of 187 at 100 nM | Kinase panel screening | Not Specified | [14] |

| 5-HT2B Antagonism | Moderately potent | In vitro functional assays | Not Specified | [5][12] |

| Species | Dosing Regimen | Key Pharmacokinetic/Pharmacodynamic Findings | Reference |

| Mouse | 100 mg/kg, subcutaneous, twice weekly for 18 weeks | Reduced striatal α-synuclein oligomers and cortical pSer129-α-synuclein levels.[13] | [8][13] |

| Rat | Not Specified | Excellent in vivo PK profiles with long half-lives and good oral exposure. | [5] |

| Non-human primate | 30 mg/kg, twice daily | Caused vacuolated type II pneumocytes. | [15] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings related to GNE-7915.

LRRK2 Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the binding and displacement of a fluorescently labeled ATP-competitive tracer to the LRRK2 kinase domain.

-

Reagent Preparation:

-

Prepare a 1X kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[11]

-

Serially dilute the test compound (GNE-7915) in DMSO, followed by a dilution in the 1X kinase buffer.

-

Prepare a solution of LRRK2 enzyme and a europium-labeled anti-tag antibody in 1X kinase buffer.

-

Prepare a solution of the Alexa Fluor™ 647-labeled kinase tracer in 1X kinase buffer.

-

-

Assay Procedure (384-well plate):

-

Add 5 µL of the diluted test compound to the assay wells.

-

Add 5 µL of the LRRK2/antibody mixture to all wells.

-

Add 5 µL of the tracer solution to all wells.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cellular LRRK2 Phosphorylation Assay (Western Blot)

This method quantifies the levels of phosphorylated LRRK2 (e.g., pS935) and its substrates (e.g., pT73-Rab10) in cell lysates.

-

Cell Culture and Treatment:

-

Lysate Preparation:

-

Wash the cells with PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.[16]

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Denature the protein lysates by heating with a loading buffer containing a reducing agent.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for pS935-LRRK2, total LRRK2, pT73-Rab10, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phosphoprotein levels to the total protein levels and the loading control.

-

In Vivo Pharmacodynamic Assessment

This protocol describes the evaluation of GNE-7915's effect on LRRK2 activity in animal models.

-

Animal Dosing:

-

Tissue Collection and Processing:

-

At specified time points after dosing, euthanize the animals and collect tissues of interest (e.g., brain, lung, kidney).[17]

-

Prepare tissue lysates as described in the cellular assay protocol.

-

-

Analysis:

-

Analyze the tissue lysates by Western blot to determine the levels of pLRRK2 and pRab10.[17]

-

Quantify the reduction in phosphorylation as a measure of in vivo target engagement.

-

Experimental and Logical Workflows

The investigation of GNE-7915's mechanism of action follows a logical progression from in vitro characterization to in vivo validation.

The logical relationship of GNE-7915's mechanism of action can be summarized as follows:

Conclusion

This compound (GNE-7915) is a well-characterized inhibitor of LRRK2 kinase activity. Its high potency, selectivity, and ability to penetrate the central nervous system make it an invaluable research tool for dissecting the role of LRRK2 in both normal physiology and the pathophysiology of Parkinson's disease. The detailed experimental protocols and established quantitative data provide a solid foundation for further investigation into the therapeutic applications of LRRK2 inhibition. While on-target effects in peripheral tissues, such as the lungs in non-human primates, have been observed, ongoing research continues to explore the therapeutic window and long-term safety of LRRK2 inhibitors.[15][18] The continued study of compounds like GNE-7915 is essential for advancing the development of novel treatments for neurodegenerative diseases.

References

- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 2. Current understanding of LRRK2 in Parkinson's disease: biochemical and structural features and inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LRRK2 Pathways Leading to Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Pharmacology of LRRK2 with type I and II kinase inhibitors revealed by cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson’s Disease [frontiersin.org]

- 10. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation | PLOS One [journals.plos.org]

- 11. tools.thermofisher.cn [tools.thermofisher.cn]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. benchchem.com [benchchem.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. alzforum.org [alzforum.org]

- 16. Western blotting for LRRK2 signalling in macrophages [protocols.io]

- 17. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. drughunter.com [drughunter.com]

The Therapeutic Potential of 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic Acid Derivatives in Oncology: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-pyridin-4-yl-1H-pyrazole-3-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, serving as a crucial building block for the development of novel therapeutic agents in oncology.[1] While the core molecule itself is primarily a synthetic intermediate, its derivatives, particularly carboxamides, have demonstrated significant potential as potent and selective inhibitors of key oncogenic pathways. This technical guide provides an in-depth analysis of the therapeutic applications of these derivatives, focusing on their roles as c-Met and Nur77 modulators, as well as their interactions with DNA. Quantitative data from preclinical studies are summarized, detailed experimental methodologies are provided, and key signaling pathways and workflows are visualized to support further research and drug development efforts in this promising area.

Introduction

The pyridine and pyrazole heterocyclic rings are prominent pharmacophores in a multitude of clinically approved drugs. Their combination in the this compound backbone offers a unique three-dimensional arrangement that allows for diverse chemical modifications, leading to compounds with high affinity and selectivity for various biological targets.[1] Research has increasingly pointed towards the utility of this scaffold in developing inhibitors for protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[2] This guide will explore the preclinical evidence supporting the development of derivatives of this compound as next-generation cancer therapeutics.

Key Oncogenic Targets and Mechanisms of Action

Derivatives of this compound have been investigated against several high-value oncology targets. The most prominent among these are the c-Met receptor tyrosine kinase and the orphan nuclear receptor Nur77. Additionally, some derivatives have been shown to interact directly with DNA.

Inhibition of the c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, motility, and invasion.[1][3] Aberrant activation of the HGF/c-Met pathway is implicated in the progression and metastasis of numerous cancers.[4][5] Several pyrazole derivatives have been developed as potent c-Met inhibitors.

A notable example is AMG 458, a potent, selective, and orally bioavailable c-Met inhibitor with a pyrazolone core.[6] While not a direct derivative of the topic compound, its structure shares key pharmacophoric features. Pyrazolopyridine-based compounds have also shown significant c-Met inhibitory activity.[7]

Signaling Pathway:

Modulation of Nur77 Activity

Nur77 (also known as NR4A1) is an orphan nuclear receptor that plays a dual role in cancer, promoting either cell survival or apoptosis depending on its subcellular localization.[8] Its translocation from the nucleus to the mitochondria can trigger apoptosis, making it an attractive therapeutic target.[6] A series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives have been synthesized and shown to induce Nur77-dependent apoptosis in cancer cells.[9][10][11]

Signaling Pathway:

DNA Interaction

Certain 1H-pyrazole-3-carboxamide derivatives have been shown to bind to the minor groove of DNA, leading to conformational changes and cleavage of supercoiled plasmid DNA.[3][12] This mechanism of action is distinct from kinase inhibition and represents another avenue for the anticancer activity of this class of compounds.

Quantitative Preclinical Data

The following tables summarize the in vitro and in vivo activities of representative derivatives of this compound.

Table 1: In Vitro c-Met Kinase and Cellular Inhibition

| Compound Class | Specific Derivative | Target | Assay Type | IC50 / Ki | Cell Line(s) | Reference(s) |

| Pyrazolone | AMG 458 | c-Met | Kinase Assay | Ki = 1.2 nM | - | [13] |

| AMG 458 | c-Met | Cell-based Phosphorylation | IC50 = 60 nM | PC3 | [14] | |

| AMG 458 | c-Met | Cell-based Phosphorylation | IC50 = 120 nM | CT26 | [14] | |

| AMG 458 | c-Met | Cell-based Phosphorylation | IC50 = 690 nM | HUVEC | [14] | |

| Pyrazolopyridine | Compound 5a | c-Met | Kinase Assay | IC50 = 4.27 nM | - | [7] |

| Compound 5b | c-Met | Kinase Assay | IC50 = 7.95 nM | - | [7] | |

| Compound 5a | - | Cell Proliferation | IC50 = 3.42 µM | HepG-2 | [15] | |

| Compound 5b | - | Cell Proliferation | IC50 = 3.56 µM | HepG-2 | [15] |

Table 2: In Vitro Cytotoxicity of Nur77-Targeting Derivatives

| Compound Class | Specific Derivative | Cell Line | IC50 | Reference(s) |

| Indole-2-carboxamide | 12b | HepG2 | 0.51 µM | [16] |

| 12b | HCCLM3 | 2.07 µM | [16] |

Table 3: In Vivo Antitumor Efficacy

| Compound | Xenograft Model | Dosing | Outcome | Reference(s) |

| AMG 458 | U-87 MG (glioblastoma) | 30-100 mg/kg, oral, q.d. | Significant tumor growth inhibition | [13] |

| AMG 458 | NIH3T3/TPR-Met | 30-100 mg/kg, oral, q.d. | Significant tumor growth inhibition | [13] |

| 12A (Indole-2-carbohydrazide) | MDA-MB-231 (breast cancer) | Not specified | Significant tumor growth inhibition | [9] |

Experimental Protocols

General Synthesis of Pyrazole Carboxamide Derivatives

A generalized synthetic route starting from this compound is depicted below. Specific reaction conditions and purification methods vary depending on the desired final product.

Detailed Protocol for Amide Coupling (Example): To a solution of this compound (1 equivalent) in an appropriate aprotic solvent (e.g., DMF or DCM), a coupling agent such as HATU (1.2 equivalents) and a non-nucleophilic base like DIPEA (2 equivalents) are added. The mixture is stirred at room temperature for 15-30 minutes to activate the carboxylic acid. Subsequently, the desired amine (1.1 equivalents) is added, and the reaction is stirred at room temperature until completion (monitored by TLC or LC-MS). The reaction mixture is then diluted with an organic solvent and washed sequentially with aqueous acid, aqueous base, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired carboxamide derivative.

In Vitro Kinase Inhibition Assay (Example: c-Met)

The inhibitory activity of the synthesized compounds against c-Met kinase can be determined using a variety of commercially available assay kits, typically based on TR-FRET, luminescence, or radioactivity.

General Protocol:

-

A solution of the test compound is prepared in DMSO and serially diluted.

-

The c-Met enzyme, a suitable substrate (e.g., a poly-Glu,Tyr peptide), and ATP are combined in a kinase reaction buffer.

-

The test compound dilutions are added to the enzyme/substrate mixture.

-

The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a detection reagent.

-

The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay (MTT Assay)

The cytotoxic effects of the compounds on cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with various concentrations of the test compounds (typically in a DMSO vehicle, with a final DMSO concentration kept below 0.5%) for a specified duration (e.g., 72 hours).

-

After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).

-

The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals.

-

The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with HCl).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined.

In Vivo Xenograft Studies

The antitumor efficacy of lead compounds is evaluated in vivo using animal models, typically immunodeficient mice bearing human tumor xenografts.

Protocol:

-

Human cancer cells (e.g., U-87 MG or GTL-16) are subcutaneously injected into the flank of immunodeficient mice.

-

When the tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups.

-

The test compound is administered to the treatment groups at various doses and schedules (e.g., once or twice daily oral gavage).

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, the tumors are excised and weighed.

-

The antitumor efficacy is expressed as the percentage of tumor growth inhibition.

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds for the development of novel anticancer therapies. The versatility of this scaffold allows for the generation of potent and selective inhibitors of key oncogenic targets such as c-Met and modulators of apoptosis-regulating proteins like Nur77. The preclinical data summarized in this guide highlight the significant potential of these compounds.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to enhance their in vivo efficacy and safety profiles. Further exploration of the structure-activity relationships for different targets will be crucial for designing next-generation inhibitors with improved potency and selectivity. Additionally, investigating the potential for combination therapies with existing anticancer agents could unlock synergistic effects and overcome drug resistance. The continued development of compounds based on the this compound scaffold holds great promise for advancing the field of oncology.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Discovery of Pyrazolopyrazines as Selective, Potent, and Mutant-Active MET Inhibitors with Intracranial Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]

- 5. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characteristics of Nur77 and its ligands as potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies | Semantic Scholar [semanticscholar.org]

- 11. Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. cancer-research-network.com [cancer-research-network.com]

- 15. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]

- 16. Design, synthesis, and evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as anti-HCC agents targeting Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacophore of Pyrazole Compounds: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility and ability to modulate a wide array of biological targets have led to the development of numerous clinically successful drugs.[3][4][5] This technical guide provides an in-depth exploration of the pyrazole pharmacophore, summarizing key structure-activity relationships (SAR), presenting quantitative biological data, detailing experimental protocols for synthesis and evaluation, and visualizing relevant signaling pathways. The metabolic stability of pyrazole derivatives is a significant factor in their increased use in recently approved drugs.[1]

The Pyrazole Core: A Versatile Pharmacophore

The pyrazole nucleus serves as a cornerstone for a multitude of approved drugs targeting a diverse range of diseases.[1][3] Its unique electronic and steric properties allow it to participate in various non-covalent interactions with biological macromolecules, including hydrogen bonding, van der Waals forces, and π-π stacking. This adaptability has been exploited to design potent and selective inhibitors for enzymes such as kinases, cyclooxygenases (COX), and phosphodiesterases, as well as antagonists for various receptors.[6][7][8]

Structure-Activity Relationship (SAR) and Quantitative Data

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. Extensive SAR studies have been conducted to optimize the potency and selectivity of these compounds.

Anticancer Activity

Pyrazole derivatives have shown significant promise as anticancer agents by targeting various protein kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).[1][9][10][11]

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound/Derivative | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazole-Thiadiazole Hybrid (6g) | EGFR | A549 | 0.024 | [4][9] |

| Pyrazolo[1,5-a]pyrimidine (34d) | - | HeLa | 10.41 | [12] |

| Pyrazolo[1,5-a]pyrimidine (34d) | - | DU-145 | 10.77 | [12] |

| Ferrocene-Pyrazole Hybrid (47c) | - | HCT-116 | 3.12 | [12] |

| Pyrazolo[4,3-d]pyrimidin-7(6H)-one (43m) | mTOR | A549 | 14 | [12] |

| Pyrazole-condensed heterocyclic (2e) | EGFR, ALK, VEGFR, TNKS | - | Potent Inhibition | [6] |

| Pyrazole-condensed heterocyclic (3d) | EGFR, ALK, VEGFR, TNKS | - | Potent Inhibition | [6] |

| Pyrazole-condensed heterocyclic (2d) | EGFR, ALK, VEGFR, TNKS | - | Potent Inhibition | [6] |

| Pyrazole Derivative (4) | CDK2 | - | 3.82 | [10][13] |

| Pyrazole Derivative (7a) | CDK2 | - | 2.01 | [10] |

| Pyrazole Derivative (7d) | CDK2 | - | 1.47 | [10] |

| Pyrazole Derivative (9) | CDK2 | - | 0.96 | [10] |

| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine (5) | CDK2 | MCF-7 | 8.03 | [11] |

| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine (5) | CDK2 | HepG2 | 13.14 | [11] |

| N-Manniche base (6b) | VEGFR2/CDK-2 | HepG2 | 2.52 | [14] |

| N-Manniche base (5a) | VEGFR2/CDK-2 | HepG2 | 3.46 | [14] |

| N-Manniche base (4a) | VEGFR2/CDK-2 | HepG2 | 4.4 | [14] |

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[7][8][15] Celecoxib, a well-known selective COX-2 inhibitor, features a 1,5-diarylpyrazole scaffold.

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound/Derivative | Target(s) | IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |

| Pyrazole Derivative (2a) | COX-2 | 19.87 | - | [15] |

| Pyrazole Derivative (3b) | COX-2 | 39.43 | 22.21 | [15] |

| Pyrazole Derivative (4a) | COX-2 | 61.24 | 14.35 | [15] |

| Pyrazole Derivative (5b) | COX-2 | 38.73 | 17.47 | [15] |

| Pyrazole Derivative (5e) | COX-2 | 39.14 | 13.10 | [15] |

| Benzenesulfonamide Pyrazole (189a) | COX-2 | 39.43 | 22.21 | [8] |

| Benzenesulfonamide Pyrazole (189c) | COX-2 | 38.73 | 17.47 | [8] |

| Benzenesulfonamide Pyrazole (189d) | COX-2 | 39.14 | 13.10 | [8] |

| Diaryl Pyrazole (190a) | COX-2 | 17 | - | [8] |

Key Signaling Pathways

Pyrazole derivatives exert their therapeutic effects by modulating specific signaling pathways critical for disease progression.

EGFR/VEGFR-2 Signaling in Cancer

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are key tyrosine kinases that regulate cancer cell proliferation, survival, and angiogenesis.[1] Dual inhibition of these receptors is a promising strategy in cancer therapy.[1]

CDK-Mediated Cell Cycle Regulation

Cyclin-Dependent Kinases (CDKs) are crucial for cell cycle progression.[2] Dysregulation of CDK activity is a hallmark of cancer, making them attractive therapeutic targets.[2]

Experimental Protocols

General Procedure for Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[16][17]

Workflow for a Typical Pyrazole Synthesis

Detailed Protocol for Pyrazole Hydrazone Synthesis [18]

-

Dissolve the appropriate pyrazole ketone derivative (0.01 mol) and phenyl hydrazine (0.01 mol) in ethanol (20 mL) in a round-bottom flask.

-

Add 2-3 drops of glacial acetic acid to catalyze the reaction.

-

Reflux the reaction mixture until the reaction is complete, monitoring its progress using Thin Layer Chromatography (TLC) with a mobile phase of hexane:ethyl acetate (7:3).

-

After completion, concentrate the reaction mixture.

-

Filter the crude product, wash it with cold ethanol, and dry it under a vacuum.

-

Purify the obtained solid by recrystallization from ethanol to yield the desired pyrazole hydrazone derivatives.

In Vitro Kinase Inhibition Assay (Luminescence-Based)[19]

This assay quantifies the amount of ATP remaining after a kinase reaction, where the light output from a luciferase/luciferin reaction is inversely proportional to the kinase activity.

Protocol Steps:

-

Compound Preparation: Prepare a serial dilution of the pyrazole inhibitor compounds in DMSO, typically starting from 10 mM. Further dilute in the kinase assay buffer.

-

Kinase Reaction Setup:

-

In a 384-well plate, add 2.5 µL of the kinase-substrate mix in the assay buffer.

-

Add 0.5 µL of the diluted inhibitor compound (or DMSO for control).

-

Incubate for 15 minutes at room temperature to allow inhibitor-kinase binding.

-

Initiate the kinase reaction by adding 2.0 µL of ATP solution.

-

Incubate for 1-2 hours at room temperature.

-

-

Signal Detection:

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

-

Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Anticancer Screening (MTT Assay)[11][20]

The MTT assay is a colorimetric method used to assess cell viability.

Protocol Steps:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole compounds and incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control and determine the IC50 values.

Conclusion

The pyrazole scaffold continues to be a highly fruitful area of research in drug discovery. Its synthetic tractability and ability to interact with a wide range of biological targets have solidified its importance in medicinal chemistry. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to explore and exploit the therapeutic potential of pyrazole-based compounds. Future research will undoubtedly uncover novel pyrazole derivatives with enhanced efficacy and safety profiles for a variety of diseases.

References

- 1. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 2. QSAR study on CDK2 inhibition with pyrazole derivatives. [wisdomlib.org]

- 3. New pyrimidine and pyrazole-based compounds as potential EGFR inhibitors: Synthesis, anticancer, antimicrobial evaluation and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]